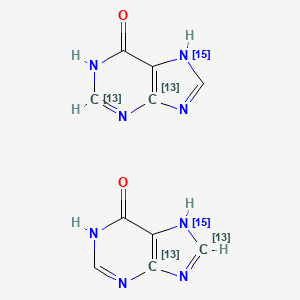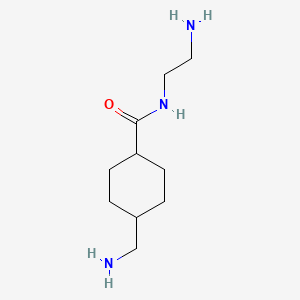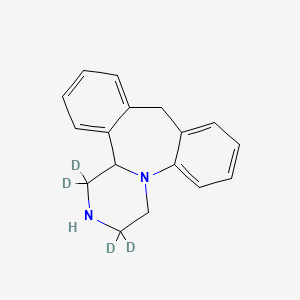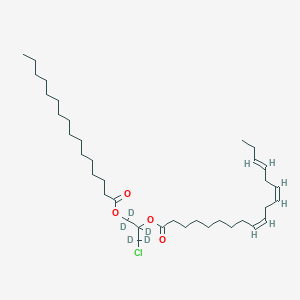
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate is a complex organic compound with a unique structure. This compound features a chlorinated and deuterated glycerol backbone esterified with a hexadecanoic acid and an octadecatrienoic acid. The presence of deuterium atoms and the specific configuration of double bonds in the octadecatrienoic acid moiety make this compound particularly interesting for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate typically involves multiple steps:
Deuteration of Glycerol: The first step involves the selective deuteration of glycerol to obtain 1,1,2,3,3-pentadeuterio-glycerol. This can be achieved using deuterium oxide (D2O) in the presence of a suitable catalyst.
Chlorination: The deuterated glycerol is then chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom at the 1-position.
Esterification: The chlorinated, deuterated glycerol is esterified with hexadecanoic acid and (9Z,12Z,15E)-octadeca-9,12,15-trienoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the octadecatrienoic acid moiety. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction reactions can target the ester linkages and the double bonds. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The chlorine atom in the glycerol backbone can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Aqueous NaOH at elevated temperatures (50-60°C).
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a model molecule for studying the effects of deuteration on reaction mechanisms and kinetics. Its unique structure allows for detailed investigations into isotope effects and the behavior of complex esters.
Biology
In biological research, the compound can be used to study lipid metabolism and the role of deuterated lipids in cellular processes. Its incorporation into cell membranes can provide insights into membrane dynamics and stability.
Medicine
In medicine, the compound has potential applications in drug delivery systems. The deuterated glycerol backbone can enhance the stability and bioavailability of ester-linked drugs, making it a valuable component in pharmaceutical formulations.
Industry
Industrially, the compound can be used in the development of advanced materials, such as deuterated polymers and coatings. Its unique properties can improve the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of (1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate involves its interaction with cellular membranes and enzymes. The deuterated glycerol backbone can alter the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, the compound can act as a substrate for esterases and lipases, leading to the release of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) octadecanoate: Similar structure but lacks the double bonds in the octadecatrienoic acid moiety.
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate: Similar structure but has fewer double bonds in the fatty acid chain.
Uniqueness
The presence of three conjugated double bonds in the octadecatrienoic acid moiety and the deuterated glycerol backbone make (1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate unique. These features confer distinct chemical and biological properties, such as enhanced stability and altered reactivity, which are not observed in similar compounds.
Propriétés
Formule moléculaire |
C37H65ClO4 |
|---|---|
Poids moléculaire |
614.4 g/mol |
Nom IUPAC |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5+,13-11-,18-17-/i33D2,34D2,35D |
Clé InChI |
BQELFFWURYQYQN-KLOYLJJHSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


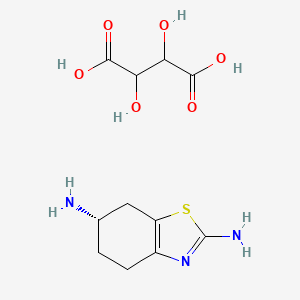
![10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)

![disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
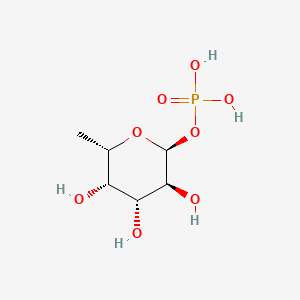
![5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)
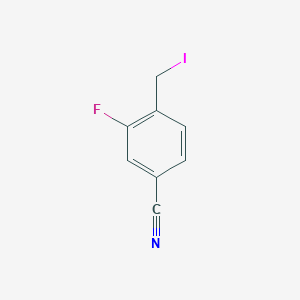
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)

